molecular formula C10H10BrN B12077801 (6-Bromo-1H-inden-3-yl)methanamine

(6-Bromo-1H-inden-3-yl)methanamine

Katalognummer: B12077801
Molekulargewicht: 224.10 g/mol
InChI-Schlüssel: MWZISWCRNDFDEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromo-1H-inden-3-yl)methanamine is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science. The presence of a bromine atom at the 6th position and an amine group attached to the methylene bridge makes this compound unique and potentially useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1H-inden-3-yl)methanamine typically involves the bromination of indene followed by the introduction of the methanamine group. One common method is as follows:

    Bromination of Indene: Indene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.

    Amination: The brominated indene is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromo-1H-inden-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Bromo-1H-inden-3-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of various pharmacologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indene derivatives.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of (6-Bromo-1H-inden-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The presence of the bromine atom and the amine group allows the compound to interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Indazol-3-amine: Another indene derivative with similar structural features but different functional groups.

    Indole-3-acetic acid: A plant hormone with a similar indene backbone but different substituents.

Uniqueness

(6-Bromo-1H-inden-3-yl)methanamine is unique due to the presence of the bromine atom at the 6th position and the methanamine group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H10BrN

Molekulargewicht

224.10 g/mol

IUPAC-Name

(5-bromo-3H-inden-1-yl)methanamine

InChI

InChI=1S/C10H10BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h2-5H,1,6,12H2

InChI-Schlüssel

MWZISWCRNDFDEZ-UHFFFAOYSA-N

Kanonische SMILES

C1C=C(C2=C1C=C(C=C2)Br)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.